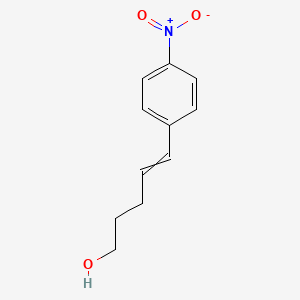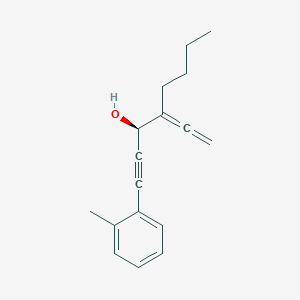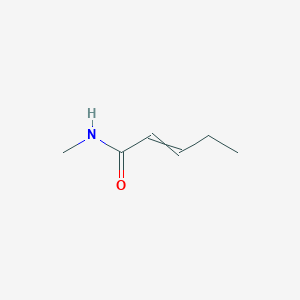
N-Methylpent-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methylpent-2-enamide is an organic compound with the molecular formula C6H11NO. It is a secondary amide with a double bond in its structure, making it a member of the enamide family. Enamides are known for their unique reactivity and are valuable intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Methylpent-2-enamide can be synthesized through various methods. One common approach involves the oxidative desaturation of amides. For instance, an Fe-assisted regioselective oxidative desaturation of amides can be employed to produce enamides . Another method involves the direct N-dehydrogenation of amides using LiHMDS and triflic anhydride as both the electrophilic activator and oxidant .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and available resources.
Analyse Des Réactions Chimiques
Types of Reactions: N-Methylpent-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the double bond in the enamide to a single bond, forming saturated amides.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Fe-assisted oxidative desaturation.
Reduction: Catalytic hydrogenation using metal catalysts.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield β-halogenated enamides , while reduction may produce saturated amides.
Applications De Recherche Scientifique
N-Methylpent-2-enamide has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of N-Methylpent-2-enamide involves its reactivity as an enamide. The nitrogen atom in the enamide structure is a powerful pi-donor, making the alkene particularly nucleophilic . This nucleophilicity allows this compound to participate in various chemical reactions, including electrophilic additions and substitutions. The specific molecular targets and pathways depend on the context of its use in research or industrial applications.
Comparaison Avec Des Composés Similaires
N-Methoxy-N-methylpent-2-enamide: Another enamide with similar reactivity but different substituents.
N-Ethyl-2-methylpentanamide: A structurally related amide with different alkyl groups.
Uniqueness: N-Methylpent-2-enamide is unique due to its specific structure, which imparts distinct reactivity and properties. Its secondary amide structure with a double bond allows for unique interactions and reactions that are not possible with other amides or enamides.
Propriétés
Numéro CAS |
569363-36-6 |
|---|---|
Formule moléculaire |
C6H11NO |
Poids moléculaire |
113.16 g/mol |
Nom IUPAC |
N-methylpent-2-enamide |
InChI |
InChI=1S/C6H11NO/c1-3-4-5-6(8)7-2/h4-5H,3H2,1-2H3,(H,7,8) |
Clé InChI |
LGJWBFOHDGOHPU-UHFFFAOYSA-N |
SMILES canonique |
CCC=CC(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


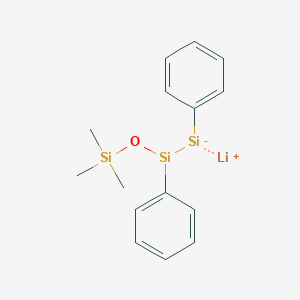
![4-[Methyl(2-oxoethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14215526.png)
![[3-[(3,4-Difluorophenyl)methoxy]phenyl]thiourea](/img/structure/B14215534.png)
![[Methoxy(dimethyl)silyl]methyl prop-2-enoate](/img/structure/B14215541.png)
![1H-Pyrrole, 1-[(2-bromophenyl)sulfonyl]-2,3-dihydro-](/img/structure/B14215547.png)
![2-[10-(1,3-Dioxolan-2-YL)decyl]-2-methyl-1,3-dioxolane](/img/structure/B14215556.png)
![5-(Furan-3-yl)-2-[(heptadec-8-en-1-yl)sulfanyl]-1,3-oxazole](/img/structure/B14215572.png)
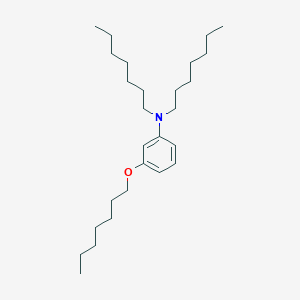


![Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl-](/img/structure/B14215601.png)
![2-[1-(2-chlorophenyl)ethyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14215609.png)
